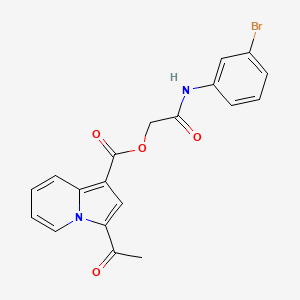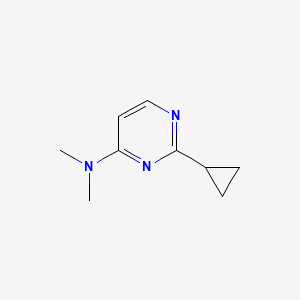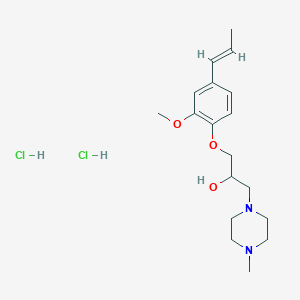![molecular formula C21H22N2O5S B2379421 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide CAS No. 919019-83-3](/img/structure/B2379421.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also includes a carbonyl group (C=O), a cyclopentyl group (a five-membered ring), an indoline group (a benzene ring fused to a nitrogen-containing heterocycle), and a sulfonamide group (SO2NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group might undergo reactions with nucleophiles, and the aromatic rings might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability would depend on the stability of its constituent rings .
科学的研究の応用
Carbonic Anhydrase Inhibition for Cancer Therapy
Sulfonamides, including benzene sulfonamides, have been extensively studied for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in many physiological processes. Aryl and heteroaryl sulfonamides specifically have been used therapeutically to inhibit the catalytic activity of CAs. The inhibition of carbonic anhydrases, particularly CA IX, which is overexpressed in hypoxic tumors, is a current approach toward new cancer therapies. The inhibition of CA IX minimizes its expression in normal tissue and offers a targeted approach to cancer treatment (Wilkinson et al., 2006). Another study found that various aromatic sulfonamide derivatives exhibit nanomolar inhibitory concentration against different carbonic anhydrase isoenzymes, with the lowest affinity against the isoenzyme hCA XII, suggesting a selective inhibition approach (Supuran et al., 2013).
Antimicrobial Activity
Sulfonamide derivatives have also shown potential in antimicrobial applications. A study involving 1,3-benzoxazole-5-sulfonamide derivatives synthesized using Fe(III)-montmorillonite as a catalyst reported significant antimicrobial activity against several bacterial and fungal strains (Vinoda Bm et al., 2016). Additionally, compounds derived from benzene sulfonamide were found to be promising inhibitors against acetylcholinesterase enzymes, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Fatima et al., 2013).
Cytotoxic Activity and Cancer Cell Inhibition
The cytotoxic activity of sulfonamide derivatives has been evaluated against various cancer cell lines. For instance, compounds with a 1-(trifluoromethylsulfonamido)propan-2-yl benzoate structure showed cytotoxic activity, with the effect varying based on the substituents at the para-position of the phenyl ring, indicating potential for targeted cancer therapies (Gómez-García et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The incorporation of sulfonamide structures into novel compounds has led to significant inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These enzymes are targets for the treatment of conditions like diabetes, neurodegenerative diseases, and inflammation. For instance, a study synthesized a new series of ethylated sulfonamides with a 1,4-benzodioxane moiety and found them to be good inhibitors of lipoxygenase and moderate inhibitors of other enzymes, also showing good antibacterial activity (Irshad et al., 2016).
Photoluminescence and Computational Studies
Sulfonamide derivatives have also been studied for their photoluminescent properties, which can be used in imaging and diagnostic applications. A study synthesized N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide and characterized it through various techniques, confirming its light-emitting nature. The compound also showed antimicrobial activities against resistant and non-resistant strains and was studied for its anticancer activity, providing a multifunctional application perspective (Awasthi & Devi, 2018).
作用機序
Target of Action
The primary targets of this compound are various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These cells are targeted due to their abnormal growth and proliferation characteristics, which contribute to the development and progression of cancer.
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis . This means that the compound prevents the cells from dividing and growing, and triggers programmed cell death, thereby inhibiting the growth of the cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis . By causing cell cycle arrest at the S phase, the compound disrupts the normal progression of the cell cycle, preventing the cells from dividing and proliferating . By inducing apoptosis, the compound triggers the activation of a series of enzymes called caspases, which lead to the degradation of the cell .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of cancer cell death . This can lead to a reduction in the size of tumors and potentially slow the progression of the cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, and the presence of other substances can affect the compound’s absorption and distribution
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-5-8-19-20(12-15)28-13-27-19)23-10-9-14-11-17(6-7-18(14)23)29(25,26)22-16-3-1-2-4-16/h5-8,11-12,16,22H,1-4,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSFGNKOCDQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
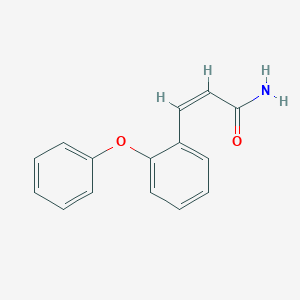
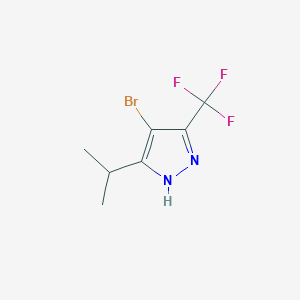
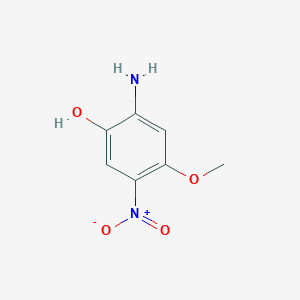

![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
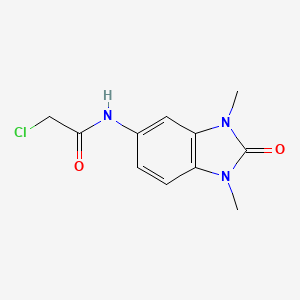
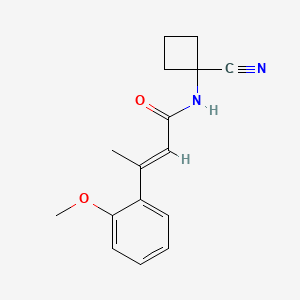
![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)
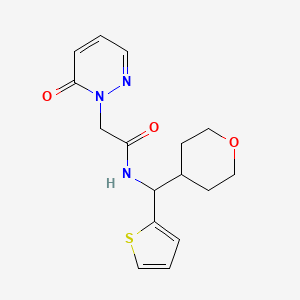
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)
